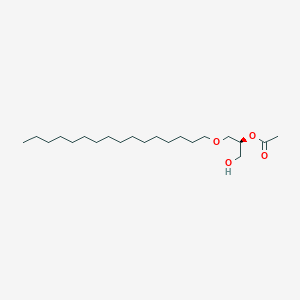![molecular formula C7H12N4O3 B054571 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid CAS No. 117173-96-3](/img/structure/B54571.png)
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid, also known as CEP-33779, is a small molecule inhibitor of the NF-κB signaling pathway. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases. In
Aplicaciones Científicas De Investigación
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. In cancer research, 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory disorders, 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway. It has also been shown to have potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid inhibits the NF-κB signaling pathway by targeting the IKKβ kinase, which is a key regulator of NF-κB activation. The NF-κB signaling pathway plays a critical role in inflammation, immune response, and cell survival. By inhibiting this pathway, 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid can reduce inflammation and promote cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the phosphorylation of IKKβ, which is required for the activation of the NF-κB signaling pathway. Physiologically, it reduces inflammation and promotes cell death in cancer cells. In addition, it has been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied in preclinical models and has shown promising results in various diseases. However, there are also some limitations to using 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid in lab experiments. It has poor solubility in water, which can limit its bioavailability. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid. One area of research is to further understand its mechanism of action and identify potential targets for combination therapy. Another area of research is to optimize its pharmacokinetic properties to improve its bioavailability. In addition, clinical trials are needed to evaluate its safety and efficacy in humans. Overall, 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid can be synthesized using a two-step process. The first step involves the reaction of 3,5-dichloropyrazole with isopropyl alcohol and potassium carbonate to form 3-(propan-2-yl)oxy-5-chloropyrazole. The second step involves the reaction of 3-(propan-2-yl)oxy-5-chloropyrazole with hydrazine hydrate to form 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid.
Propiedades
Número CAS |
117173-96-3 |
|---|---|
Nombre del producto |
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid |
Fórmula molecular |
C7H12N4O3 |
Peso molecular |
200.2 g/mol |
Nombre IUPAC |
3-hydrazinyl-5-propan-2-yloxy-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H12N4O3/c1-3(2)14-6-4(7(12)13)5(9-8)10-11-6/h3H,8H2,1-2H3,(H,12,13)(H2,9,10,11) |
Clave InChI |
XNEFXGFPTALPFN-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)OC1=NNC(=C1C(=O)O)NN |
SMILES |
CC(C)OC1=C(C(=NN1)NN)C(=O)O |
SMILES canónico |
CC(C)OC1=NNC(=C1C(=O)O)NN |
Sinónimos |
1H-Pyrazole-4-carboxylicacid,3-hydrazino-5-(1-methylethoxy)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



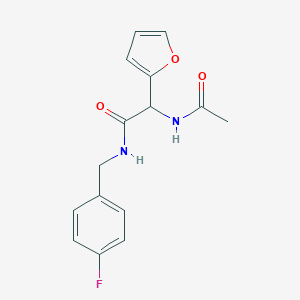
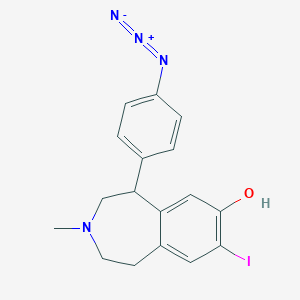
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
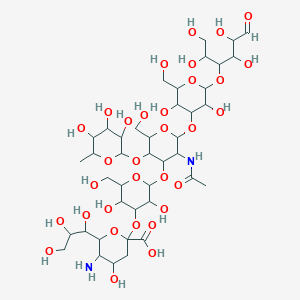

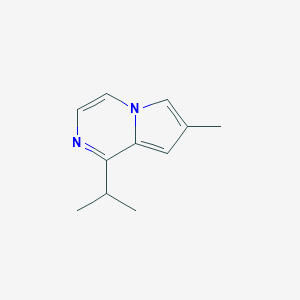
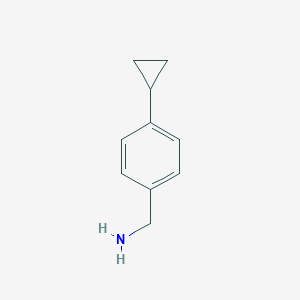
![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)


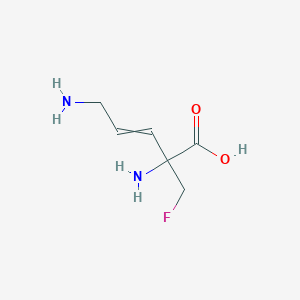
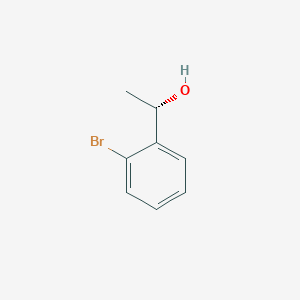
![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)
